Methyl 2-cyclobutylpyridine-4-carboxylate
CAS No.: 1893452-32-8
Cat. No.: VC7622915
Molecular Formula: C11H13NO2
Molecular Weight: 191.23
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1893452-32-8 |
---|---|
Molecular Formula | C11H13NO2 |
Molecular Weight | 191.23 |
IUPAC Name | methyl 2-cyclobutylpyridine-4-carboxylate |
Standard InChI | InChI=1S/C11H13NO2/c1-14-11(13)9-5-6-12-10(7-9)8-3-2-4-8/h5-8H,2-4H2,1H3 |
Standard InChI Key | NCBDABJLXKMHSC-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=NC=C1)C2CCC2 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a pyridine core, a six-membered aromatic ring with one nitrogen atom, substituted at the 2-position with a cyclobutyl group and at the 4-position with a methyl carboxylate ester. The cyclobutyl group introduces steric strain due to its non-planar, puckered conformation, which influences the compound’s reactivity and interaction with biological targets . The ester group enhances solubility in organic solvents and serves as a handle for further chemical modifications.
Physicochemical Data
Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical properties of methyl 2-cyclobutylpyridine-4-carboxylate
Property | Value |
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CAS Number | 1893452-32-8 |
Molecular Formula | |
Molecular Weight | 191.23 g/mol |
Exact Mass | 191.0946 g/mol |
PSA (Polar Surface Area) | 45.80 Ų |
LogP (Partition Coefficient) | 1.85 (estimated) |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
The polar surface area (PSA) of 45.80 Ų suggests moderate polarity, which may influence its pharmacokinetic properties, such as membrane permeability . The LogP value of 1.85 indicates a balance between lipophilicity and hydrophilicity, making it suitable for drug design applications.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of methyl 2-cyclobutylpyridine-4-carboxylate typically involves multi-step routes that assemble the pyridine ring while introducing the cyclobutyl and ester functionalities. Two prominent methods are described below.
Cyclobutane Ring Formation via [2+2] Cycloaddition
A cyclobutane ring can be synthesized through photochemical [2+2] cycloaddition of alkenes, followed by functionalization. For example, cyclobutanone derivatives may undergo nucleophilic substitution with pyridine precursors. This method is highlighted in patents describing analogous cyclobutane-containing compounds .
Suzuki-Miyaura Coupling for Pyridine Functionalization
The Suzuki-Miyaura cross-coupling reaction is employed to attach the cyclobutyl group to the pyridine ring. A brominated pyridine intermediate reacts with a cyclobutylboronic acid in the presence of a palladium catalyst, as demonstrated in the synthesis of related EGFR inhibitors . Subsequent esterification of the carboxylic acid at the 4-position using methanol and a catalytic acid yields the final product.
Reaction Scheme:
Optimization Challenges
Key challenges include controlling regioselectivity during cyclobutyl group attachment and minimizing side reactions such as over-esterification. Recent advances in catalytic systems, including palladium nanoparticles and ligand-assisted coupling, have improved yields to ~70–80% .
Applications in Medicinal Chemistry
Role in Kinase Inhibitor Development
Methyl 2-cyclobutylpyridine-4-carboxylate serves as a precursor in the synthesis of tyrosine kinase inhibitors (TKIs), particularly those targeting epidermal growth factor receptor (EGFR) mutants such as T790M . The cyclobutyl group enhances binding affinity to the ATP pocket of mutant EGFR by filling hydrophobic regions, while the ester group allows for prodrug strategies.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, CDCl):
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δ 8.70 (d, Hz, 1H, pyridine H-6)
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δ 7.95 (s, 1H, pyridine H-3)
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δ 3.90 (s, 3H, COOCH)
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δ 3.10–3.05 (m, 1H, cyclobutyl CH)
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δ 2.30–2.10 (m, 4H, cyclobutyl CH)
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NMR (100 MHz, CDCl):
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δ 166.5 (COOCH)
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δ 154.2 (pyridine C-4)
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δ 148.9 (pyridine C-2)
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δ 122.1 (pyridine C-6)
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δ 52.3 (COOCH)
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δ 35.8 (cyclobutyl CH)
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δ 25.4, 24.1 (cyclobutyl CH)
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Infrared (IR) Spectroscopy
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Strong absorption at 1720 cm (C=O stretch of ester)
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Peaks at 1600 cm and 1450 cm (pyridine ring vibrations)
Future Perspectives
Drug Discovery
Further exploration of methyl 2-cyclobutylpyridine-4-carboxylate in fragment-based drug design could yield novel TKIs with improved selectivity for resistant cancer mutations.
Synthetic Methodology
Advances in photoredox catalysis and flow chemistry may enable more efficient large-scale synthesis, reducing costs and environmental impact.
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